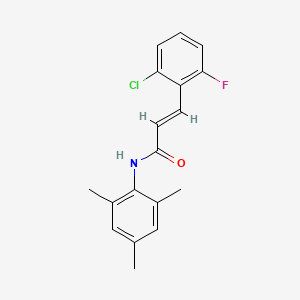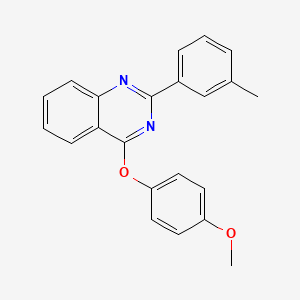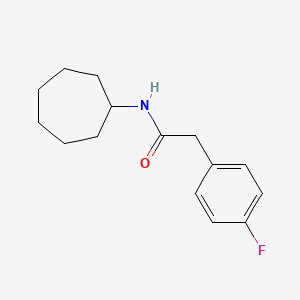
4-(3,4-dimethylphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethylphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazole derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 4-(3,4-dimethylphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological activity by interfering with various cellular processes, including DNA synthesis and protein synthesis. Additionally, it has been suggested that this compound may also interact with cellular membranes, leading to disruption of membrane integrity.
Biochemical and Physiological Effects:
4-(3,4-dimethylphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis, inhibit cell proliferation, and interfere with DNA replication. Additionally, it has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication. In vivo studies have demonstrated its ability to inhibit tumor growth in animal models.
実験室実験の利点と制限
One advantage of using 4-(3,4-dimethylphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole in lab experiments is its high potency and selectivity. This allows for the use of lower concentrations of the compound, which can reduce the risk of nonspecific effects. Additionally, this compound has a relatively simple structure, which makes it easy to synthesize and modify. One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 4-(3,4-dimethylphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole. One direction is the development of more potent and selective analogs of this compound for use as anticancer and antimicrobial agents. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, the use of this compound as a corrosion inhibitor in material science may also be explored further. Finally, the development of new synthetic methods for this compound may also be of interest, as it may lead to the discovery of new analogs with improved properties.
合成法
The synthesis of 4-(3,4-dimethylphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole involves the reaction of 3-(ethylthio)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3,4-dimethylphenylhydrazine in the presence of acetic acid and sodium acetate. The reaction proceeds via a condensation reaction, followed by cyclization to form the triazole ring. The resulting compound is then purified by recrystallization or column chromatography.
科学的研究の応用
4-(3,4-dimethylphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, it has also shown potential as an antimicrobial agent, with studies demonstrating its activity against various bacterial and fungal strains. In agricultural chemistry, this compound has been studied for its potential use as a herbicide and fungicide. In material science, it has been studied for its potential use as a corrosion inhibitor.
特性
IUPAC Name |
4-(3,4-dimethylphenyl)-3-ethylsulfanyl-5-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-4-22-18-20-19-17(15-8-6-5-7-9-15)21(18)16-11-10-13(2)14(3)12-16/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANAJKPIBRCZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC(=C(C=C2)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-5-phenyl-4H-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-methylbenzyl)thio]acetyl}morpholine](/img/structure/B5789281.png)

![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)


![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5789315.png)

![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5789333.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5789347.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)
![2-{2-[(2,5-dichlorophenyl)thio]ethyl}pyridine](/img/structure/B5789369.png)


![3-({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5789394.png)